molecular formula C20H30ClN5O3 B1683742 Urapidil hydrochloride CAS No. 64887-14-5

Urapidil hydrochloride

Cat. No.: B1683742
CAS No.: 64887-14-5
M. Wt: 423.9 g/mol
InChI Key: KTMLZVUAXJERAT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Urapidil hydrochloride, also known as Urapidil HCl, primarily targets α1-adrenoceptors and 5-HT1A receptors . The α1-adrenoceptors are predominantly located in the vascular smooth muscle and are responsible for vasoconstriction when activated. The 5-HT1A receptors are serotonin receptors located in the brain and spinal cord, playing a crucial role in the regulation of mood and anxiety .

Mode of Action

Urapidil acts as an antagonist at the α1-adrenoceptors, blocking the vasoconstrictor effect of catecholamines . This results in a reduction in peripheral resistance and a decrease in blood pressure . Additionally, Urapidil acts as an agonist at the 5-HT1A receptors in the central nervous system, leading to a central sympatholytic effect . This modulates the activity of the cerebral centers controlling the circulatory system, inhibiting a reactive increase in sympathetic tone or reducing the sympathetic tone .

Biochemical Pathways

Urapidil’s action on α1-adrenoceptors and 5-HT1A receptors affects several biochemical pathways. It is involved in the neuroactive ligand-receptor interaction pathway , adrenergic signaling in cardiomyocytes , and vascular smooth muscle contraction pathway . By blocking α1-adrenoceptors, Urapidil inhibits the vasoconstrictor effect of catecholamines, affecting vascular smooth muscle contraction. Its agonistic action on 5-HT1A receptors influences neuroactive ligand-receptor interactions and adrenergic signaling in cardiomyocytes .

Pharmacokinetics

Urapidil is readily absorbed, with 80% to 90% resorption in the gastrointestinal tract after oral administration . It has a plasma protein binding of about 80% , with a distribution volume of 0.77 L/kg body weight . The maximum plasma concentration of the delayed formulations is reached after about 4–6 hours , with an elimination half-life of about 4.7 (3.3–7.6) hours . Urapidil is primarily metabolized in the liver, and about 50–70% of Urapidil and its metabolites are eliminated in humans via the kidneys .

Result of Action

The molecular and cellular effects of Urapidil’s action include a reduction in peripheral resistance and a decrease in blood pressure due to its antagonistic action on α1-adrenoceptors . Its agonistic action on 5-HT1A receptors leads to a central sympatholytic effect, modulating the activity of the cerebral centers controlling the circulatory system . Urapidil can also reduce inflammatory response, apoptosis, and act as an antioxidant through a variety of pathways .

Action Environment

The action, efficacy, and stability of Urapidil can be influenced by various environmental factors. For instance, in cases of advanced liver and/or renal insufficiency, as well as in elderly patients, the volume of distribution and clearance of Urapidil are reduced, and the elimination half-life is extended . Furthermore, Urapidil can cross the blood-brain barrier and the placenta, indicating that its action can be influenced by the characteristics of these environments .

Safety and Hazards

Urapidil hydrochloride is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance .

Future Directions

Urapidil hydrochloride has been investigated for the treatment of Hypertension During Pre-Eclampsia . It has also been shown to improve glucose and lipid metabolism in hypertensive patients with concomitant diabetes and/or hyperlipidemia . Intravenous urapidil is effective in the treatment of hypertensive crises, perioperative hypertension, and pre-eclampsia and may have a potential role in the management of acute stroke .

Biochemical Analysis

Biochemical Properties

Urapidil hydrochloride predominantly blocks postsynaptic alpha-receptors, inhibiting the vasoconstrictor effect of catecholamines . It also has a central effect, modulating the activity of cerebral centers that control the circulatory system .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. It can reduce inflammatory response, apoptosis, and act as an antioxidant through a variety of pathways . It can counteract autophagy by lowering the quantity of autophagosome marker LC3B and caspase-3 .

Molecular Mechanism

This compound acts as an α1-adrenoceptor antagonist and as an 5-HT1A receptor agonist . It does not elicit reflex tachycardia, which may be related to its weak β1-adrenoceptor antagonist activity .

Temporal Effects in Laboratory Settings

Following intravenous administration of 25 mg this compound, the serum concentration is biphasic. The distribution phase has a half-life of approximately 35 minutes . The volume of distribution is 0.8 (0.6-1.2) l/kg .

Dosage Effects in Animal Models

In animal models, the LD50 of this compound following oral administration is between 508 and 750 mg/kg Body Weight (BW) and following intravenous administration, between 140 and 260 mg/kg BW .

Metabolic Pathways

This compound is primarily metabolised in the liver. The primary metabolite is a urapidil hydroxilated in the 4-position on the phenyl core, which has no significant antihypertensive effect .

Transport and Distribution

This compound is predominantly metabolised in the liver. The elimination of this compound and its metabolites takes place in humans about 50–70% through the kidneys .

Subcellular Localization

While specific subcellular localization of this compound is not mentioned in the literature, it is known that the substance crosses the blood-brain barrier and the placenta .

Chemical Reactions Analysis

Types of Reactions: Urapidil hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives of urapidil with modified pharmacological properties .

Comparison with Similar Compounds

    Prazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension.

    Terazosin: Similar to prazosin, used for hypertension and benign prostatic hyperplasia.

    Doxazosin: An alpha-1 blocker used for hypertension and urinary retention associated with benign prostatic hyperplasia.

Uniqueness: Urapidil hydrochloride is unique due to its dual action as both an alpha-1 adrenergic receptor antagonist and a serotonin 5-HT1A receptor agonist . This combination allows it to effectively lower blood pressure without causing reflex tachycardia, a common side effect of other alpha-1 blockers .

Properties

IUPAC Name

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMLZVUAXJERAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045812
Record name Urapidil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64887-14-5, 34661-75-1
Record name Urapidil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064887145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urapidil hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758226
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urapidil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-{3-[4-(2-Methoxyphenyl)-1-piperazinyl]propylamino}-1,3-dimethyl-2,4(1H,3H)-pyrimidindione hydrochloride
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Record name URAPIDIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVU92PZO12
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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